![molecular formula C10H9F6N B2810752 {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 159820-24-3](/img/structure/B2810752.png)
{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
This compound is a derivative of (thio)urea and has been used extensively in organic chemistry as an organocatalyst . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
The synthesis of this compound involves the use of (thio)urea derivatives as organocatalysts . It has been developed by Schreiner’s group and is now used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis
This compound is used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications
Analytical Chemistry Applications
Derivatization of Biogenic Amines for LC-MS/MS and 19F NMR Analysis
A. Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for histamine, tyramine, tryptamine, and 2-phenylethylamine, enabling their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative analysis via 19F nuclear magnetic resonance (NMR) in beverages. This method provides good reproducibility and accuracy without the need for a purification step, demonstrating the compound's utility in simplifying analytical procedures (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Materials Science and Polymer Chemistry
Development of Low-Colored Fluorinated Polyimides
Chung et al. (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to fluorinated polyimides that are highly soluble, transparent, and exhibit high thermal stability with low dielectric constants. These materials are particularly useful in the electronics industry for their insulating properties and durability (Chung, Tzu, & Hsiao, 2006).
Synthesis of Amine Bis(phenolate) Lanthanide Complexes for Polymerization
Yingming Yao et al. (2005) reported the synthesis of amine bis(phenolate) lanthanide complexes that are efficient initiators for the polymerization of ε-caprolactone, a critical process in creating biodegradable polymers. This research highlights the role of such complexes in catalyzing polymer synthesis, contributing to advancements in sustainable materials (Yao, Ma, Xu, Zhang, Shen, & Wong, 2005).
Novel Fluorinated Polyamides for Advanced Materials
Shockravi et al. (2009) developed sulfoxide-containing bis(ether amine) monomers for the synthesis of organo-soluble poly(ether amide)s with outstanding solubility and thermal properties. These polymers, bearing trifluoromethyl groups, could be used to create flexible and tough films, indicating their potential in coatings and films with high performance and durability (Shockravi, Abouzari‐Lotf, Javadi, & Taheri, 2009).
Mechanism of Action
Target of Action
It’s known that this compound is used extensively in promoting organic transformations , suggesting that it may interact with a variety of molecular targets.
Mode of Action
One of the key features of [3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets by forming hydrogen bonds, which could lead to changes in the targets’ structure or function.
Biochemical Pathways
Given its role in promoting organic transformations , it’s likely that this compound affects multiple biochemical pathways, potentially leading to various downstream effects.
Result of Action
Its ability to promote organic transformations suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.
Future Directions
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4,17H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNSTHKMIPKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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